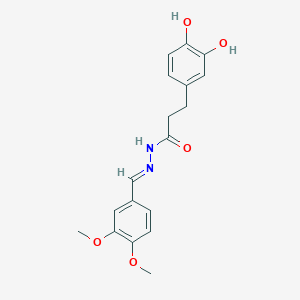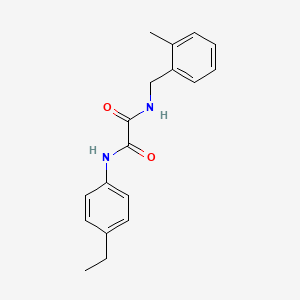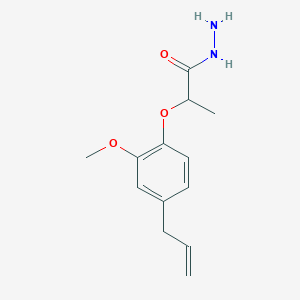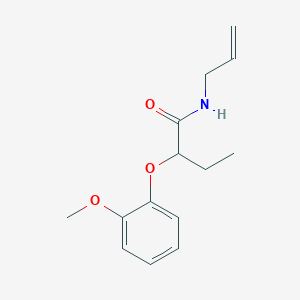
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide
Vue d'ensemble
Description
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide, also known as DPPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPPH is a hydrazide derivative of curcumin, a natural compound found in turmeric.
Mécanisme D'action
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). It also inhibits lipid peroxidation and protects cells from oxidative damage. 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide has been found to modulate various signaling pathways involved in inflammation and cancer, including NF-κB, MAPK, and PI3K/Akt.
Biochemical and Physiological Effects:
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide in lab experiments is its ease of synthesis and purification. 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide is its low solubility in aqueous solutions, which can limit its application in certain experiments.
Orientations Futures
There are several potential future directions for the study of 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide. One area of interest is the development of 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide-based probes for the detection of free radicals and ROS in biological systems. Another area of interest is the investigation of the potential of 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Finally, the development of novel synthetic analogs of 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide with improved properties and efficacy is also an area of potential future research.
Applications De Recherche Scientifique
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide has also been used as a probe for the detection of free radicals in biological systems.
Propriétés
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-16-7-4-13(10-17(16)25-2)11-19-20-18(23)8-5-12-3-6-14(21)15(22)9-12/h3-4,6-7,9-11,21-22H,5,8H2,1-2H3,(H,20,23)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHBUOUUIUGCHK-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCC2=CC(=C(C=C2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCC2=CC(=C(C=C2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydroxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4653857.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B4653870.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4653877.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4653907.png)

![N-[4-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B4653916.png)
![3-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4653925.png)
![N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B4653928.png)
![4-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4653930.png)
![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653944.png)
![N-(2-furylmethyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653948.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4653950.png)